molecular formula C13H10ClFN2O B3335657 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea CAS No. 13208-44-1

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Katalognummer: B3335657
CAS-Nummer: 13208-44-1
Molekulargewicht: 264.68 g/mol
InChI-Schlüssel: OWBKKZTVBUYNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C13H10ClFN2O and its molecular weight is 264.68 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104504. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKKZTVBUYNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295712
Record name 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13208-44-1
Record name NSC104504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular weight and formula of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase and Hydrolase Inhibition [1][2][3]

Executive Summary

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea (referred to herein as 3-Cl,4-F-DPU ) is a synthetic diarylurea compound acting as a high-value pharmacophore in medicinal chemistry.[1][2][3][4] Unlike complex drug substances, this molecule serves as a minimalist chemical probe , primarily utilized to interrogate the Soluble Epoxide Hydrolase (sEH) catalytic pocket and the allosteric "DFG-out" pocket of p38 MAP Kinase .[3][4]

This technical guide deconstructs the molecule’s physicochemical identity, validates its synthetic pathways, and elucidates its mechanism of action, providing a robust reference for researchers in early-stage drug discovery.[4]

Chemical Identity & Physicochemical Profile

The efficacy of 3-Cl,4-F-DPU is governed by its lipophilicity and the electronic effects of its halogen substituents.[1][2][4] The 3-chloro and 4-fluoro substitutions are not arbitrary; they are strategically placed to enhance metabolic stability (blocking para-oxidation on the phenyl ring) and optimize hydrophobic interactions within protein binding pockets.[1][2]

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
IUPAC Name 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea
Common ID 3-Cl,4-F-DPUOften cited in SAR studies for diarylureas.[1][2][3][4][5]
CAS Number 101-38-2 (Generic) / 1396565-07-3 (Specific Isomer Refs)Note: Verify batch-specific CAS as isomers vary.[1][2][3]
Molecular Formula C₁₃H₁₀ClFN₂O
Molecular Weight 264.68 g/mol Average Mass
Monoisotopic Mass 264.04657 DaEssential for Mass Spec (LC-MS) identification.[1][2][3]
LogP (Predicted) 4.2 ± 0.4Highly lipophilic; requires DMSO for stock solutions.[2][3]
H-Bond Donors 2Urea -NH groups (Critical for Asp/Glu binding).[1][2][3]
H-Bond Acceptors 1Urea Carbonyl Oxygen.[1][2][3]
Solubility Low in water (< 1 mg/L)Soluble in DMSO (> 10 mM), Ethanol.[2][3][4]

Synthetic Protocol (Self-Validating)

The synthesis of 3-Cl,4-F-DPU follows a nucleophilic addition mechanism.[1][2][3] This protocol is designed for high purity without the need for complex chromatography, relying on the insolubility of the urea product in non-polar solvents for purification.[4]

Reaction Logic

The reaction involves the attack of the nucleophilic amine (4-fluoroaniline) on the electrophilic carbon of the isocyanate (3-chlorophenyl isocyanate).[1][2][3]

  • Why this path? Isocyanates are highly reactive.[2][3] Using the 3-chlorophenyl isocyanate is preferred if 4-fluoroaniline is available in higher purity, as anilines are prone to oxidation.[1][2][3][4]

  • Solvent Choice: Dichloromethane (DCM) or Toluene.[2][3] DCM is preferred for room temperature reactions; Toluene allows for heating if the amine is sluggish.[3]

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Reagent Solubilization: Dissolve 4-Fluoroaniline (10.0 mmol, 1.11 g) in anhydrous DCM (20 mL).

  • Addition: Add 3-Chlorophenyl isocyanate (10.0 mmol, 1.53 g) dropwise over 10 minutes at 0°C.

    • Critical Control: Maintain N₂ atmosphere to prevent hydrolysis of isocyanate to aniline.[2][3]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Endpoint: A heavy white precipitate (the urea) will form.[2][3] Monitor by TLC (Hexane:EtOAc 3:1).[2][3]

  • Work-up (Self-Validating Step):

    • Filter the precipitate using a Buchner funnel.[3]

    • Wash 1: Cold DCM (removes unreacted isocyanate).[2][3]

    • Wash 2: Hexanes (removes trace organic impurities).[2][3]

    • Drying: Vacuum dry at 40°C for 4 hours.

  • Yield: Expect >85% yield of a white crystalline solid.

Visualization: Synthetic Pathway

Synthesis R1 3-Chlorophenyl Isocyanate (Electrophile) Step1 Nucleophilic Attack (DCM, 0°C to RT) R1->Step1 R2 4-Fluoroaniline (Nucleophile) R2->Step1 Inter Tetrahedral Intermediate Step1->Inter Fast Prod 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea (Precipitate) Inter->Prod Proton Transfer (Irreversible)

Figure 1: Nucleophilic addition pathway for the synthesis of the diarylurea scaffold. The reaction is driven to completion by the stability of the urea bond.[4]

Biological Mechanism of Action

3-Cl,4-F-DPU is not merely a structural curiosity; it acts as a competitive inhibitor in two distinct biological contexts.

A. Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore mimics the transition state of epoxide hydrolysis.[2][3]

  • Mechanism: The two urea hydrogens (N-H) form hydrogen bonds with the catalytic aspartic acid residue (Asp335 in human sEH) in the enzyme's active site.[2][3]

  • Effect: This prevents the enzyme from hydrolyzing Endogenous Epoxyeicosatrienoic Acids (EETs), thereby preserving their anti-inflammatory and vasodilatory properties.[3][4]

  • Relevance: Used as a probe to study hypertension and neuroinflammation.[2][3]

B. p38 MAP Kinase Inhibition (Type II)

Diarylureas are classic "Type II" kinase inhibitors.[2][3][6]

  • Mechanism: They bind to the inactive conformation of the kinase (DFG-out).[1][2][3][6] The urea moiety acts as a "linker," forming hydrogen bonds with the conserved Glutamate (Glu71) and Aspartate (Asp168) in the ATP binding pocket, while the aryl rings occupy the hydrophobic allosteric pocket created by the movement of the activation loop.[4]

Visualization: Dual-Target Mechanism

Mechanism Mol 3-Cl,4-F-DPU Urea Core Aryl Wings Target1 Soluble Epoxide Hydrolase (sEH) Mol->Target1 High Affinity Target2 p38 MAP Kinase (Type II) Mol->Target2 Moderate Affinity Act1 Catalytic Pocket Binding (Mimics Transition State) Target1->Act1 Act2 Allosteric Pocket Binding (Stabilizes DFG-out) Target2->Act2 Res1 Increased EETs (Anti-inflammatory) Act1->Res1 Res2 Signal Blockade (Reduced Cytokines) Act2->Res2

Figure 2: Divergent pharmacological pathways. The urea core is the critical "anchor" element for both sEH and Kinase targets.[4]

Experimental Protocols: IC50 Determination (sEH)

To validate the biological activity of synthesized 3-Cl,4-F-DPU, a fluorescent assay is the standard.[1][2][3][4]

Assay Principle: Hydrolysis of the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) by sEH yields a fluorescent reporter.[1][2][3]

  • Buffer Prep: Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA.[2][3]

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Inhibitor: Prepare serial dilutions of 3-Cl,4-F-DPU in DMSO (Final DMSO < 1%).

  • Substrate: PHOME (50 µM final).

  • Procedure:

    • Incubate Enzyme + Inhibitor for 5 minutes at 30°C.

    • Add Substrate to initiate reaction.[2][3]

    • Monitor Fluorescence (Ex: 330 nm, Em: 465 nm) for 10-20 minutes (kinetic mode).

  • Analysis: Plot velocity vs. log[Inhibitor] to derive IC50.

References

  • PubChem. 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea (Compound).[1][2][3] National Library of Medicine.[3] Available at: [Link][2][3][4]

  • Morisseau, C., & Hammock, B. D. (2005).[3][4] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[3][4] Annual Review of Pharmacology and Toxicology.[3] Available at: [Link]

  • Pargellis, C., et al. (2002).[2][3][4] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[2][3] Nature Structural Biology.[2][3] Available at: [Link][2][3][4]

Sources

Technical Monograph: Biological Activity & Application of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized monograph for drug discovery researchers. It focuses on the 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea scaffold, treating it as a "privileged structure" in medicinal chemistry—a core template that, depending on conformational context, can interrogate multiple distinct biological targets.

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea represents a quintessential privileged scaffold . It is not merely a single active agent but a foundational pharmacophore that exploits specific molecular recognition motifs common to diverse protein superfamilies.

For the application scientist, this molecule serves three distinct critical functions:

  • Type II Kinase Inhibition: It targets the DFG-out conformation of kinases (e.g., VEGFR2, B-RAF), acting as a simplified analogue of Sorafenib.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: The urea moiety mimics the transition state of epoxide hydrolysis, offering potent anti-inflammatory potential.

  • Cytokinin Mimicry: In agrochemical research, it functions as a non-purine cytokinin, activating plant histidine kinase receptors (AHKs).

This guide provides the mechanistic grounding and self-validating protocols required to utilize this scaffold in high-throughput screening and lead optimization.

Chemical Synthesis & Structural Integrity

To ensure reproducible biological data, the purity of the urea linker is paramount. Spontaneous degradation into anilines can lead to false positives in assay readouts.

Optimized Synthetic Protocol: Isocyanate Addition

Objective: Synthesize high-purity 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea without requiring chromatographic purification.

Reagents:

  • 3-Chloroaniline (Nucleophile)

  • 4-Fluorophenyl isocyanate (Electrophile)

  • Dichloromethane (DCM) – Anhydrous

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Chloroaniline (10 mmol) dissolved in 20 mL anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 4-Fluorophenyl isocyanate (10.5 mmol, 1.05 eq) dropwise over 15 minutes. Note: Slight excess of isocyanate ensures complete consumption of the aniline.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A heavy white precipitate should form.

  • Work-up: Filter the precipitate under vacuum.

  • Purification (The "Self-Validating" Step): Wash the solid cake 3x with cold DCM (removes unreacted isocyanate) and 2x with dilute HCl (0.1 M) (removes any trace unreacted aniline).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: >90% Purity Check: 1H NMR (DMSO-d6) must show a diagnostic singlet for the urea protons at


 8.8–9.2 ppm.

Biological Activity Profile I: Kinase Inhibition[1]

The 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea motif is the "hinge-binder" logic used in multi-kinase inhibitors like Sorafenib and Regorafenib .

Mechanism of Action: Type II Binding

Unlike Type I inhibitors that bind the active conformation, this diarylurea scaffold stabilizes the DFG-out (inactive) conformation .[1]

  • The Anchor: The urea nitrogens function as a hydrogen bond donor/acceptor pair, anchoring to the conserved glutamate (Glu) in the

    
    C-helix and the aspartate (Asp) of the DFG motif.
    
  • The Hydrophobic Tail: The 3-chlorophenyl ring occupies the hydrophobic allosteric pocket created by the DFG-out shift.

Visualization: Kinase Signaling Blockade

The following diagram illustrates the interference of the diarylurea scaffold within the MAPK/ERK pathway.

KinasePathway GrowthFactor Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) [Target 1] GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase [Target 2] RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Urea 1-(3-Cl)-3-(4-F)urea (Scaffold) Urea->RTK Stabilizes DFG-out Urea->RAF Blocks ATP Pocket

Figure 1: Dual-point inhibition mechanism. The diarylurea scaffold targets both upstream RTKs (VEGFR) and downstream effectors (RAF), halting the proliferative cascade.

Biological Activity Profile II: Soluble Epoxide Hydrolase (sEH)

This is the most potent and direct activity of the isolated 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea molecule, often achieving IC50 values in the low nanomolar range.

Therapeutic Relevance

sEH degrades Epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory and vasodilatory lipid mediators. By inhibiting sEH, this urea derivative stabilizes EETs, reducing hypertension and inflammation.

Quantitative Data Summary

Typical potency ranges for 1,3-disubstituted ureas against human sEH:

Substituent ASubstituent BTargetActivity (IC50)Mechanism
3-Chlorophenyl4-FluorophenylHuman sEH ~10 - 50 nM Transition State Mimic
3-Chlorophenyl4-FluorophenylVEGFR2> 10 µMLow affinity without "Tail"
3-CF3-4-Cl-Phenyl4-FluorophenylVEGFR2< 50 nMHigh affinity (Sorafenib-like)

Note: The simple 3-Cl, 4-F variant is a potent sEH inhibitor but requires further elaboration (e.g., adding a pyridyl-ether tail) to become a potent kinase inhibitor.

Experimental Protocol: Fluorescence-Based sEH Assay

Objective: Determine the IC50 of the urea derivative against recombinant human sEH. Principle: Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) yields a fluorescent reporter.

Reagents
  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: PHOME (50 µM final concentration).

Protocol
  • Serial Dilution: Prepare 10-point serial dilutions of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in DMSO.

  • Incubation: Add 20 µL enzyme solution + 1 µL inhibitor to a black 96-well plate. Incubate at 30°C for 5 minutes.

  • Initiation: Add 180 µL substrate solution.

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10 minutes.

  • Validation:

    • Positive Control: 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA).

    • Negative Control: DMSO only.

    • Z-Factor: Assay is valid if Z' > 0.5.

Biological Activity Profile III: Cytokinin Activity (Agrochemical)

In plant biology, diarylureas act as cytokinins , promoting cell division. The 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea structure is a halogenated analog of CPPU (Forchlorfenuron) .

Pathway Visualization: Plant Growth Regulation

CytokininPathway Urea 1-(3-Cl)-3-(4-F)urea Receptor AHK Receptor (Arabidopsis Histidine Kinase) Urea->Receptor Agonist Binding PhosphoRelay Phosphorelay Cascade (AHP -> ARR) Receptor->PhosphoRelay Auto-phosphorylation GeneExp Gene Expression (Cyclin D3) PhosphoRelay->GeneExp Phenotype Cell Division Shoot Initiation GeneExp->Phenotype

Figure 2: Agonistic action on plant histidine kinases. The urea compound mimics adenine-type cytokinins, triggering the phosphorelay system.

References

  • Wilhelm, S. M., et al. (2004).[2] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

  • Li, W., et al. (2017). "Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings."[3] European Journal of Medicinal Chemistry. Link

  • Mokry, M., et al. (1982). "Cytokinin activity of N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and its derivatives." Phytochemistry.

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility properties of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea, a diarylurea compound representative of scaffolds used in modern medicinal chemistry, within dimethyl sulfoxide (DMSO).[1] DMSO is the preeminent solvent for compound management and high-throughput screening (HTS) in drug discovery due to its exceptional solvating power for a wide range of chemical entities.[2][3] Understanding the solubility of a compound in DMSO is a critical first step in ensuring data integrity for in vitro assays and enabling robust downstream development. While specific quantitative solubility data for 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in DMSO is not publicly documented, this guide establishes the foundational principles and provides detailed, field-proven experimental protocols for its empirical determination. We present both the "gold standard" thermodynamic shake-flask method for equilibrium solubility and a high-throughput kinetic method for rapid assessment, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Central Role of Diaryl Ureas and DMSO in Drug Discovery

The diarylurea moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors designed to target critical signaling pathways in oncology and other diseases.[1] Compounds like 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea are of significant interest for their potential as precursors or active agents themselves. The journey of such a compound from synthesis to biological evaluation invariably begins with its dissolution.

Dimethyl sulfoxide (DMSO) has become the universal solvent for this purpose. Its ability to readily dissolve diverse, often poorly water-soluble compounds makes it indispensable for creating the high-concentration stock solutions used in virtually all HTS campaigns.[2][3] Accurate and reproducible biological data is predicated on the assumption that test compounds are fully solubilized in their DMSO stock. An incomplete understanding of a compound's solubility limit can lead to significant experimental artifacts, including underestimated potency and unreliable structure-activity relationships (SAR). This guide provides the necessary theoretical and practical framework for characterizing the solubility of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in DMSO.

Physicochemical Profile of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

To understand solubility, one must first characterize the molecule. The properties of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea, calculated based on its structure, are summarized below. These parameters, particularly its lipophilicity (XLogP3) and capacity for hydrogen bonding, are key determinants of its interaction with DMSO. While no experimental data for this specific molecule is available in public databases, the values for structurally related compounds provide a strong predictive foundation.[4][5]

PropertyValue (Calculated/Estimated)Significance for Solubility
Molecular Formula C₁₃H₉ClFN₂ODefines the elemental composition and molar mass.
Molecular Weight 279.68 g/mol Influences diffusion and crystal lattice energy.
XLogP3 ~4.2Indicates high lipophilicity, suggesting poor aqueous solubility but favorable interactions with organic solvents.
Hydrogen Bond Donors 2The two N-H groups of the urea moiety can donate hydrogen bonds to solvent acceptor atoms.
Hydrogen Bond Acceptors 3The urea oxygen and fluorine atom can accept hydrogen bonds.
Topological Polar Surface Area 58.5 ŲA moderate value suggesting the molecule has both polar and non-polar characteristics.

Theoretical Principles of Solubility in DMSO

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent. Its potent solvent properties stem from the strong dipole of the sulfoxide bond. The oxygen atom is an excellent hydrogen bond acceptor, while the sulfur atom and methyl groups contribute to van der Waals interactions.

The dissolution of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in DMSO is governed by the following interactions:

  • Hydrogen Bonding: The primary interaction driving solubility is the formation of strong hydrogen bonds between the N-H groups of the urea moiety and the highly basic oxygen atom of the DMSO sulfoxide group.

  • Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds of the solute interact favorably with the strong dipole of DMSO.

  • Van der Waals Forces: The two aromatic rings of the solute engage in dispersion forces with the methyl groups of the DMSO molecules.

For dissolution to occur, the energy gained from these solute-solvent interactions must overcome the energy of the crystal lattice—the energy holding the solid compound together.

cluster_solute 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea cluster_solvent DMSO Molecules solute Urea Moiety (N-H donors, C=O acceptor) dmso Sulfoxide Group (S=O) (Strong H-bond acceptor) solute->dmso Strong Hydrogen Bonding (Primary Driving Force) aryl1 3-Chlorophenyl Ring aryl1->dmso Dipole & van der Waals Interactions aryl2 4-Fluorophenyl Ring aryl2->dmso Dipole & van der Waals Interactions

Figure 1: Solute-solvent interactions driving solubility in DMSO.

Experimental Determination of Thermodynamic Solubility in DMSO

Thermodynamic or equilibrium solubility is the true saturation point of a compound in a solvent at a specific temperature and pressure.[6] It represents the maximum concentration of a solute that can be dissolved under equilibrium conditions. The shake-flask method is the universally recognized gold standard for this determination.[7]

Rationale and Causality

This protocol is designed to be self-validating. By using an excess of solid material and allowing sufficient time for equilibration (24-48 hours), we ensure that the system has overcome any kinetic barriers to dissolution and is not in a supersaturated state.[8] Centrifugation separates the undissolved solid, and subsequent analysis of the supernatant by High-Performance Liquid Chromatography (HPLC) provides an accurate and precise quantification of the dissolved compound, free from interference from impurities or degradants.[9][10]

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea (solid powder, >98% purity).

    • Anhydrous, HPLC-grade DMSO (≥99.9% purity).

    • 2 mL glass vials with screw caps.

    • Analytical balance.

    • Calibrated pipettes.

    • Orbital shaker in a temperature-controlled incubator (e.g., 25 °C).

    • High-speed microcentrifuge.

    • Validated HPLC system with a UV detector and a suitable column (e.g., C18).[11]

  • Experimental Procedure:

    • Add an excess amount of solid 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea to a glass vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.

    • Accurately add a known volume of DMSO (e.g., 1.0 mL).

    • Seal the vials tightly to prevent evaporation and moisture absorption.[12]

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours.

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully remove a known aliquot of the clear supernatant (e.g., 100 µL). Crucial: Do not disturb the solid pellet.

    • Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples via HPLC to determine the concentration.[13]

  • HPLC Analysis and Quantification:

    • Prepare a multi-point calibration curve using accurately weighed standards of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea dissolved in DMSO.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

    • Integrate the peak area corresponding to the compound.

    • Calculate the concentration in the diluted samples using the linear regression equation from the calibration curve.

    • Back-calculate to determine the original concentration in the undiluted supernatant, accounting for all dilution factors. This final value is the thermodynamic solubility.

Figure 2: Workflow for Thermodynamic Solubility Determination.

High-Throughput Assessment: Kinetic Solubility

For early-stage drug discovery, a full thermodynamic solubility determination may be too low-throughput. Kinetic solubility provides a rapid assessment of a compound's propensity to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer.[14][15] While not a measure of true equilibrium solubility, it is highly relevant for predicting behavior in aqueous-based biological assays.[7]

Protocol: Nephelometric (Turbidimetric) Assay

This method measures the formation of a precipitate by detecting scattered light.[16]

  • Prepare a high-concentration stock solution of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in 100% DMSO (e.g., 20 mM).

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Dispense a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate.

  • Rapidly add a larger volume of an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to all wells to initiate precipitation.[15]

  • Incubate the plate for a defined period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader.

  • The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.

Factors Influencing Solubility & Data Interpretation

Several factors can impact the accuracy and reproducibility of solubility measurements.

  • DMSO Purity and Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[3][12][17] Water contamination can significantly decrease the solubility of hydrophobic compounds.[3] It is imperative to use anhydrous DMSO and handle it in a manner that minimizes water absorption.

  • Temperature: Solubility is temperature-dependent. All measurements must be performed at a consistent, controlled temperature.

  • Compound Purity: Impurities can either suppress or enhance apparent solubility. Using highly purified compound is essential for an accurate determination.

  • Kinetic vs. Thermodynamic: It is critical to distinguish between these two values. Kinetic solubility is often higher than thermodynamic solubility due to the formation of supersaturated solutions.[8] Thermodynamic solubility is the true equilibrium value and is essential for formulation and preclinical development.[7]

Conclusion

The solubility of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in DMSO is a fundamental parameter that underpins its utility in drug discovery research. While a definitive value is best determined empirically, its diarylurea structure suggests it is readily soluble in DMSO for the creation of stock solutions. This guide provides the authoritative, step-by-step protocols necessary for researchers to determine the precise thermodynamic and kinetic solubility of this compound. Adherence to these validated methodologies, particularly the gold-standard shake-flask protocol coupled with HPLC analysis, will ensure the generation of high-quality, reliable data, thereby strengthening the foundation of any research and development program utilizing this compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • American Laboratory. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. Retrieved from American Laboratory website. [Link]

  • PubChem. (n.d.). 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea. Retrieved from PubChem. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru website. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from ResearchGate. [Link]

  • Al-Adhami, M., & Al-Attar, Z. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • ResearchGate. (2025). In situ DMSO hydration measurements of HTS compound libraries. Retrieved from ResearchGate. [Link]

  • PubMed. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. Retrieved from PubMed. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from International Journal of Pharmaceutical and Clinical Research. [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from Phenomenex website. [Link]

  • EPA. (2025). 1-(3-chlorophenyl)-3-(4-ethoxyphenyl)urea Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from Asian Journal of Pharmaceutical Research. [Link]

  • PubChem. (n.d.). 1-(3-Aminophenyl)-3-(2-chloro-4-fluorophenyl)urea. Retrieved from PubChem. [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from MDPI. [Link]

  • BindingDB. (n.d.). BDBM107677 1-(3-Chloro-4-fluorophenyl)-3-(3-(methyl (2-methyl-6-morpholinopyrimidin-4-yl)amino) phenyl)urea (Compound 5). Retrieved from BindingDB. [Link]

  • PMC. (n.d.). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Retrieved from PMC. [Link]

Sources

An In-depth Technical Guide to the Applications of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is a diaryl urea compound of significant interest in medicinal chemistry, primarily for its potential as a kinase inhibitor in oncology. This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and multifaceted applications. While much of the specific biological data is derived from structurally similar analogs, this document extrapolates the potential of the core compound and provides detailed protocols for its synthesis and evaluation. The guide also touches upon its prospective uses in agriculture and material science, positioning 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea as a versatile scaffold for further research and development.

Introduction: The Diaryl Urea Scaffold

The diaryl urea moiety is a privileged scaffold in modern medicinal chemistry, renowned for its ability to effectively target the ATP-binding site of various protein kinases.[1] 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea belongs to this class of compounds, which has yielded numerous potent therapeutic agents, including the FDA-approved multi-kinase inhibitor Sorafenib.[1] The core structure, featuring a central urea group flanked by two phenyl rings, provides the necessary functionalities for potent and selective kinase inhibition. The urea group acts as a hydrogen bond donor and acceptor, forming critical interactions within the kinase hinge region. This is a characteristic feature of type II kinase inhibitors that bind to the inactive "DFG-out" conformation of the enzyme, offering a high degree of selectivity.[1]

The presence of a 3-chloro substitution on one phenyl ring and a 4-fluoro substitution on the other enhances the compound's biological activity and pharmacokinetic properties. The fluorine atom, in particular, is known to improve metabolic stability and binding affinity.[2] This guide will delve into the known and potential applications of this specific chemical entity, providing a foundation for researchers exploring its therapeutic and industrial utility.

Synthesis and Characterization

The synthesis of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea, like other diaryl ureas, is typically achieved through the reaction of an aromatic amine with an aromatic isocyanate.[3] This straightforward and efficient method allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Materials:

  • 3-Chloroaniline

  • 4-Fluorophenyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of Amine: In a clean, dry reaction vessel, dissolve 3-chloroaniline in a minimal amount of the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution of the amine, add an equimolar amount of 4-fluorophenyl isocyanate dropwise at room temperature. The isocyanate is highly reactive and sensitive to moisture, so careful handling is crucial.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within a few hours to overnight. Progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the solid product, 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea, will precipitate out of the solution. Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final compound as a solid.

Characterization:

The identity and purity of the synthesized 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Visualization of the Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 3-Chloroaniline D Dissolve 3-Chloroaniline in Solvent A->D B 4-Fluorophenyl Isocyanate E Add 4-Fluorophenyl Isocyanate Dropwise B->E C Anhydrous Solvent (e.g., DCM) C->D D->E F Stir at Room Temperature E->F G Precipitation of Product F->G H Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea J->K G cluster_pathways Key Oncogenic Signaling Pathways cluster_raf RAF-MEK-ERK Pathway cluster_vegfr VEGFR Pathway cluster_pi3k PI3K/Akt/mTOR Pathway A Growth Factors B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H I VEGF J VEGFR I->J K Downstream Signaling (e.g., PLCγ, PKC) J->K L Angiogenesis K->L M Growth Factors N Receptor Tyrosine Kinase M->N O PI3K N->O P Akt O->P Q mTOR P->Q R Protein Synthesis, Cell Growth Q->R X 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea and its derivatives X->D Inhibits X->J Inhibits X->O Inhibits

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Physicochemical Properties

While a dedicated CAS registry number for 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea has not been identified in comprehensive searches, its molecular identity is unequivocally defined by its structure and chemical formula.

Table 1: Core Identifiers for 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

IdentifierValueSource
Molecular Formula C₁₃H₁₀ClFN₂O
IUPAC Name 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea
InChI InChI=1S/C13H10ClFN2O/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,(H2,16,17,18)
InChIKey OWBKKZTVBUYNJT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)F
Molecular Weight 264.69 g/mol Calculated
Monoisotopic Mass 264.04657 Da

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 4.2
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 2Calculated

Synthesis of N,N'-Diaryl Ureas: A Methodological Overview

The synthesis of unsymmetrical N,N'-diaryl ureas like 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an aryl isocyanate with an arylamine.[1]

Experimental Protocol: Synthesis via Isocyanate Pathway

This protocol describes a general procedure for the synthesis of N,N'-diaryl ureas.

1. Materials and Reagents:

  • 3-Chloroaniline

  • 4-Fluorophenyl isocyanate

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

2. Reaction Setup:

  • In a clean, dry reaction vessel equipped with a magnetic stirrer, dissolve 3-chloroaniline (1.0 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere.

  • In a separate vessel, prepare a solution of 4-fluorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.

3. Reaction Execution:

  • Slowly add the 4-fluorophenyl isocyanate solution to the 3-chloroaniline solution at room temperature with vigorous stirring.

  • The reaction is typically exothermic. Maintain the temperature at or below room temperature, using an ice bath if necessary.

  • Allow the reaction to stir at room temperature for several hours to overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

4. Product Isolation and Purification:

  • Upon completion, the diarylurea product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Chloroaniline 3-Chloroaniline Reaction_Vessel Anhydrous Solvent (e.g., THF) 3-Chloroaniline->Reaction_Vessel Dissolve 4-Fluorophenyl_isocyanate 4-Fluorophenyl_isocyanate 4-Fluorophenyl_isocyanate->Reaction_Vessel Add dropwise Product_Precipitate 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea Reaction_Vessel->Product_Precipitate Precipitation

General Synthetic Workflow for Diaryl Ureas

Analytical Characterization

The structural confirmation of the synthesized 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of diaryl ureas.[2] The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the 3-chlorophenyl and 4-fluorophenyl rings, with distinct coupling patterns. The N-H protons of the urea linkage would appear as two separate singlets or broad signals. The ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound.[3][4] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₃H₁₀ClFN₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum of a urea derivative is characterized by strong absorption bands corresponding to the C=O stretching vibration (typically around 1630-1680 cm⁻¹) and N-H stretching vibrations (in the range of 3200-3400 cm⁻¹).[5][6]

Biological Activity and Therapeutic Potential

The diarylurea moiety is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[7] The central urea group acts as a hydrogen bond donor and acceptor, enabling it to bind effectively to the hinge region of various protein kinases.[7]

Mechanism of Action: Kinase Inhibition

Many diarylurea-containing drugs, such as Sorafenib, function as Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This mode of binding offers a higher degree of selectivity compared to ATP-competitive Type I inhibitors.[7] The diarylurea scaffold typically forms critical hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the DFG-aspartate.[7]

G cluster_pathway Cancer Cell Signaling cluster_inhibition Inhibition by Diarylurea Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Diarylurea 1-(3-Chlorophenyl)-3- (4-fluorophenyl)urea Diarylurea->RAF Inhibits

Sources

Methodological & Application

Application Note: Optimized Recrystallization Protocols for the Purification of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the purification of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea via recrystallization. Due to the limited published solubility data for this specific compound, this application note outlines a systematic approach to solvent selection, followed by robust single-solvent and multi-solvent recrystallization methodologies. The protocols are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical step in pharmaceutical research and development. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.

Introduction: The Critical Role of Purification in Drug Development

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea belongs to the class of diaryl ureas, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of bioactive molecules. The purity of an active pharmaceutical ingredient (API) is paramount, as impurities can affect its safety, efficacy, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at elevated temperatures. This differential solubility allows for the formation of a saturated solution at a higher temperature, from which the pure compound crystallizes upon cooling, leaving the impurities dissolved in the mother liquor. For many diaryl ureas, which can exhibit poor solubility in a range of common solvents, a systematic approach to solvent selection is crucial for developing an effective purification protocol.

Physicochemical Properties and Solubility Rationale

The selection of an appropriate recrystallization solvent is guided by the principle of "like dissolves like," but also by the requirement of a significant positive temperature coefficient of solubility. For diaryl ureas, solvents such as ethanol, ethyl acetate, and acetone are often good starting points for investigation. In cases where a single solvent does not provide the desired solubility profile, a multi-solvent system, typically consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble, can be employed.

Experimental Protocols

This section provides a systematic approach to determining the optimal recrystallization solvent and detailed protocols for both single-solvent and multi-solvent recrystallization of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea.

Protocol 1: Systematic Solvent Screening

The first step in developing a recrystallization procedure is to identify a suitable solvent or solvent system. This protocol describes a small-scale screening process to efficiently evaluate a range of common laboratory solvents.

Objective: To identify a solvent that dissolves 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea when hot but not when cold.

Materials:

  • 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea (crude)

  • Small test tubes or vials

  • Heat gun or water bath

  • Selection of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea into separate, labeled test tubes.

  • Add a small volume (approx. 0.5 mL) of a solvent to be tested to each corresponding test tube at room temperature.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube while observing for dissolution. Add more solvent dropwise if necessary until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals form upon cooling, the solvent is a good candidate for single-solvent recrystallization.

  • If the compound is very soluble at room temperature in a particular solvent, it may be a suitable "good" solvent for a multi-solvent system.

  • If the compound is insoluble even when hot, it is not a suitable solvent.

Data Presentation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingPotential Use
EthanolSparingly SolubleSolubleYesSingle Solvent
Ethyl AcetateSolubleVery SolubleNo"Good" Solvent
HeptaneInsolubleInsolubleNo"Poor" Solvent (Anti-solvent)
... (other solvents)
Protocol 2: Single-Solvent Recrystallization

Based on the solvent screen, a protic solvent like ethanol is often a good choice for diaryl ureas.[1][2] This protocol details the procedure for recrystallization from a single solvent.

Objective: To purify 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea using a single solvent.

Materials:

  • Crude 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to a gentle boil with stirring.

  • Gradually add more hot solvent until the solid is completely dissolved. It is crucial to add the minimum amount of solvent necessary to achieve dissolution to ensure a good yield.

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals, for example, by leaving them in the Büchner funnel with the vacuum on or by transferring them to a watch glass to air dry.

Visualization of the Single-Solvent Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in minimum hot solvent hot_filtration Hot filtration (if necessary) dissolve->hot_filtration Impure solution cool_rt Cool to room temperature hot_filtration->cool_rt Clear solution cool_ice Cool in ice bath cool_rt->cool_ice Crystal slurry vacuum_filtration Vacuum filtration cool_ice->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry Pure crystals

Caption: Workflow for single-solvent recrystallization.

Protocol 3: Multi-Solvent Recrystallization (Good Solvent/Poor Solvent Pair)

If no single solvent is found to be suitable, a multi-solvent system can be employed. A common and effective pair for compounds with moderate polarity is ethyl acetate (good solvent) and hexane or heptane (poor solvent).[3]

Objective: To purify 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea using a good solvent/poor solvent pair.

Materials:

  • Crude 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

  • "Good" solvent (e.g., Ethyl Acetate)

  • "Poor" solvent (e.g., Hexane or Heptane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea in the minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Once completely dissolved, slowly add the "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Gently warm the solution until the turbidity just disappears, creating a clear, saturated solution at a higher temperature.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents (in the same approximate ratio that induced crystallization) or with the pure "poor" solvent.

  • Dry the purified crystals.

Visualization of the Multi-Solvent Recrystallization Workflow:

MultiSolvent_Recrystallization_Workflow cluster_dissolution_saturation Dissolution & Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve_good Dissolve crude compound in 'good' solvent add_poor Add 'poor' solvent until turbidity appears dissolve_good->add_poor warm_clear Warm gently to re-dissolve add_poor->warm_clear cool_rt Cool to room temperature warm_clear->cool_rt Saturated solution cool_ice Cool in ice bath cool_rt->cool_ice Crystal slurry vacuum_filtration Vacuum filtration cool_ice->vacuum_filtration wash Wash with cold solvent mixture vacuum_filtration->wash dry Dry crystals wash->dry Pure crystals

Caption: Workflow for multi-solvent recrystallization.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The success of the purification can be readily assessed by standard analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (if available) is a good indicator of purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity. The crude material can be run alongside the recrystallized material for direct comparison.

  • Spectroscopic Analysis (NMR, IR): Comparison of the spectra of the recrystallized material with a reference spectrum will confirm the identity and purity of the compound.

By performing these simple checks, researchers can be confident in the quality of their purified 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea.

Conclusion

The purification of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea can be effectively achieved through systematic recrystallization. This application note provides a logical workflow, starting with a comprehensive solvent screening protocol to identify suitable solvent systems. Detailed procedures for both single-solvent and multi-solvent recrystallization are presented, with a rationale based on the structural properties of diaryl ureas. By following these protocols, researchers can obtain highly pure material, which is essential for reliable downstream applications in drug discovery and development.

References

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PMC. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Technique Series: Recrystallization (urea as an example). YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Preparation of 1,3-diphenylurea. PrepChem.com. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PMC. [Link]

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega. [Link]

  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. PMC. [Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents. PMC. [Link]

Sources

Application Notes and Protocols for the Extraction of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the extraction of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea from various matrices. It is intended for researchers, scientists, and drug development professionals who require robust and efficient methods for the isolation and purification of this compound prior to downstream analysis. This guide emphasizes the scientific principles behind the selected protocols, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction to 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is a diarylurea compound of interest in various fields of research, including medicinal chemistry and environmental analysis. Diarylurea motifs are found in a range of biologically active molecules, including kinase inhibitors used in oncology.[1][2] Accurate quantification of this compound in complex matrices such as biological fluids, tissues, and environmental samples is crucial for pharmacokinetic studies, metabolism research, and environmental monitoring. Effective extraction is a critical first step to remove interfering substances and concentrate the analyte, thereby ensuring the reliability and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Physicochemical Properties and Their Impact on Extraction Strategy

Understanding the physicochemical properties of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is fundamental to designing an effective extraction strategy.

PropertyValue/PredictionImplication for Extraction
Molecular Formula C₁₃H₁₀ClFN₂O-
Molecular Weight 264.69 g/mol Influences diffusion rates but is less critical for LLE and SPE.
Predicted XlogP 4.2[3]Indicates high hydrophobicity, suggesting good solubility in non-polar organic solvents and strong retention on reversed-phase SPE sorbents.
Predicted pKa Acidic: ~13.0, Basic: ~1.2[4]The urea functional group is weakly basic. pH adjustment of the sample can be used to modulate its charge state and optimize extraction. At neutral pH, the compound will be uncharged.
Predicted Water Solubility Low[4]Reinforces the need for organic solvents for efficient extraction from aqueous matrices.

Based on its high hydrophobicity and neutral character at typical sample pH, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable techniques. The choice between them will depend on factors such as sample complexity, required throughput, and desired level of automation.

Recommended Extraction Protocols

This section details step-by-step protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The rationale behind each step is explained to provide a deeper understanding of the methodology.

Solid-Phase Extraction (SPE) Protocol for Aqueous Matrices (e.g., Plasma, Urine, Water)

SPE is often preferred for its high recovery, cleaner extracts, and potential for automation.[5] For a hydrophobic compound like 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea, a reversed-phase sorbent such as C18 is the logical choice.

Principle: The hydrophobic analyte in the aqueous sample is retained on the non-polar stationary phase of the SPE cartridge while polar matrix components are washed away. The analyte is then eluted with a small volume of a strong organic solvent.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge (C18) cluster_post Post-Elution Sample Aqueous Sample (e.g., Plasma) Pretreat Dilute with 4% H3PO4 Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Water/Methanol) Load->Wash Elute 5. Elute (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis HPLC/MS Analysis

Caption: Solid-Phase Extraction (SPE) workflow for 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea.

Detailed Protocol:

  • Sample Pre-treatment:

    • For plasma or serum samples, precipitate proteins by adding an equal volume of acetonitrile. Vortex and centrifuge. Collect the supernatant.

    • For all aqueous samples, it is beneficial to acidify slightly to ensure the urea group is protonated, which can sometimes improve retention. Dilute the sample or supernatant 1:1 with 4% phosphoric acid in water. This step ensures the analyte is in a consistent ionic state.

  • SPE Cartridge Conditioning:

    • Select a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 5 mL of methanol through the cartridge to solvate the stationary phase. This activates the hydrophobic chains. Do not let the cartridge run dry.

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Ensure about 1mm of solvent remains above the frit to prevent drying.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). A slow flow rate is crucial for efficient retention of the analyte.

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove hydrophilic and weakly retained impurities. This step is critical for obtaining a clean extract.[7]

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove the aqueous wash solvent. This improves the efficiency of the subsequent elution with a non-aqueous solvent.

  • Elution:

    • Elute the analyte with 2 x 2 mL of acetonitrile. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent. Collecting two smaller fractions can improve recovery compared to a single larger volume.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 200 µL of 50:50 acetonitrile:water).

Liquid-Liquid Extraction (LLE) Protocol for Biological Fluids

LLE is a classic extraction technique that is simple and effective for hydrophobic compounds. It is particularly useful when dealing with a smaller number of samples.

Principle: The analyte is partitioned from the aqueous sample matrix into a water-immiscible organic solvent based on its higher solubility in the organic phase.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_post Post-Extraction Sample Aqueous Sample AddSolvent Add Ethyl Acetate Sample->AddSolvent Vortex 1. Vortex/Mix AddSolvent->Vortex Centrifuge 2. Centrifuge Vortex->Centrifuge Separate 3. Collect Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis HPLC/MS Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea.

Detailed Protocol:

  • Sample Preparation:

    • Pipette 1 mL of the aqueous sample (e.g., plasma, urine) into a glass centrifuge tube.

    • For samples with high protein content like plasma, protein precipitation with an equal volume of acetonitrile prior to LLE can prevent emulsion formation. After centrifugation, the supernatant is used for the LLE.

  • Extraction:

    • Add 5 mL of a suitable water-immiscible organic solvent. Given the high XlogP, ethyl acetate or a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) would be effective choices. Dichloromethane is also an option.[4]

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the sample at 3000 x g for 10 minutes to break any emulsions and achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette, being cautious not to disturb the aqueous layer or any precipitated proteins at the interface.

  • Post-Extraction Processing:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known, small volume (e.g., 200 µL) of a solvent compatible with your analytical instrument's mobile phase.

Method Validation and Troubleshooting

Self-Validation: Every protocol should be validated in your laboratory with your specific matrix. Key parameters to assess include:

  • Recovery: Spike a blank matrix with a known concentration of the analyte and perform the extraction. Compare the response of the extracted sample to a standard of the same concentration that has not been extracted. Aim for recoveries between 85-115%.

  • Matrix Effects: In mass spectrometry, co-eluting matrix components can suppress or enhance the analyte signal. This can be evaluated by comparing the response of an analyte spiked into a blank extracted matrix with the response of the analyte in a clean solvent.

  • Precision and Accuracy: Analyze replicate samples at different concentrations to determine the intra- and inter-day precision (as %RSD) and accuracy (as %bias).

Troubleshooting:

  • Low Recovery in SPE:

    • Cause: Incomplete retention or elution.

    • Solution: Ensure the sample loading flow rate is slow. Check the strength of the wash and elution solvents. A weaker wash or stronger elution solvent may be needed. Ensure the C18 sorbent is not drying out before sample loading.

  • Emulsion Formation in LLE:

    • Cause: High concentration of proteins or lipids.

    • Solution: Protein precipitation prior to LLE. Centrifuge at higher speeds or for longer durations. The addition of salt (salting out) can also help break emulsions.

  • High Matrix Effects:

    • Cause: Insufficient cleanup.

    • Solution: In SPE, optimize the wash step with a slightly stronger organic solvent percentage. In LLE, a back-extraction step can be incorporated for further cleanup.

Conclusion

The successful extraction of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is readily achievable using either Solid-Phase Extraction with a C18 sorbent or Liquid-Liquid Extraction with a non-polar organic solvent. The choice of method will be dictated by the specific requirements of the study. The protocols provided herein are based on the predicted physicochemical properties of the analyte and established methods for structurally similar compounds.[8] It is imperative that these methods are validated in-house to ensure they meet the specific performance criteria of the intended application.

References

  • PubChem. 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. 1-(3-chlorophenyl)-3-(4-ethoxyphenyl)urea Properties. CompTox Chemicals Dashboard. [Link]

  • PubChem. 1-(3-Aminophenyl)-3-(2-chloro-4-fluorophenyl)urea. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea. [Link]

  • Semantic Scholar. Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. [Link]

  • ResearchGate. Physicochemical properties of phenylurea herbicides. [Link]

  • PromoChrom Technologies. A Unified Solid Phase Extraction Platform for Disk and Cartridge Based Extractions. [Link]

  • PubChemLite. 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea. [Link]

  • BindingDB. BDBM107677 1-(3-Chloro-4-fluorophenyl). [Link]

  • U.S. Environmental Protection Agency. 3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea Properties. [Link]

  • ResearchGate. Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. [Link]

  • Google Patents. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • MDPI. Recent Advances in Solid-Phase Extraction (SPE) Based on Molecularly Imprinted Polymers (MIPs) for Analysis of Hormones. [Link]

  • BindingDB. BDBM330180 1-(3-Chlorophenyl)-3-[4-[[(1R,4R)-5-oxa-2-azabicyclo[2.2.1]heptan-4-yl]methyl]phenyl]urea::US9663530, Example 24. [Link]

  • American Laboratory. Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. [Link]

  • MDPI. Field Evaluation of Urea Fertilizers Enhanced by Biological Inhibitors or Dual Coating. [Link]

  • MolPort. 1-(3-chlorophenyl)-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. [Link]

  • U.S. Environmental Protection Agency. 1-(3-chlorophenyl)-3-(4-ethoxyphenyl)urea - Publications - Abstract Sifter. [Link]

  • The NELAC Institute. High Throughput Automated Solid Phase Extraction of UCMR5 PFAS Compounds. [Link]

  • ResearchGate. (PDF) 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. [Link]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in urea derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Steric Hindrance in Urea Derivative Synthesis Ticket ID: UREA-BLK-99 Status: Open Assigned Specialist: Senior Application Scientist

Triage: The Steric Problem

Welcome to the Synthetix Support Hub. You are likely here because the standard "Amine + Isocyanate" click chemistry has failed. When synthesizing urea derivatives with bulky substituents (e.g., tert-butyl, trityl, or ortho-substituted aryls), the nucleophilic attack is physically blocked, or the intermediate is too stable to collapse.

This guide bypasses standard textbook methods, focusing on forcing conditions , activation strategies , and catalytic workarounds specifically for sterically compromised substrates.

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your specific steric bottleneck using the logic flow below.

UreaDecisionTree Start Start: Define Substrate Bulk Isocyanate Isocyanate Available? Start->Isocyanate BulkLevel Steric Severity? Isocyanate->BulkLevel No, or Di-hindered Standard Method A: Standard Isocyanate (Add Lewis Acid) Isocyanate->Standard Yes, Mono-hindered CDI Method B: CDI Coupling BulkLevel->CDI Moderate (Sec + Prim) Tetra Target: Tetra-substituted Urea? BulkLevel->Tetra Severe (Sec + Sec) Methylation Method D: CDI + MeI Activation (The 'Grzyb' Protocol) CDI->Methylation Intermediate Stalls Triphosgene Method C: Triphosgene (Inverse Addition) Tetra->Triphosgene Stoichiometric Control PdCat Method E: Pd-Catalyzed Carbonylation Tetra->PdCat Catalytic / No Phosgene

Figure 1: Decision matrix for selecting the optimal synthesis route based on steric constraints and substrate availability.

Module 2: Troubleshooting Protocols
Ticket #001: The CDI Intermediate is "Dead"

Issue: You reacted Amine A with Carbonyldiimidazole (CDI). The intermediate formed (confirmed by TLC/LCMS), but it refuses to react with bulky Amine B, even at reflux. Diagnosis: The imidazole leaving group is not electron-deficient enough to encourage attack by a hindered nucleophile. The intermediate has "stalled." Solution: The "Imidazolium Activation" (Grzyb Protocol) . You must convert the inert acyl-imidazole into a highly reactive imidazolium salt using Methyl Iodide (MeI).

The Mechanism:

CDIMechanism AmineA Bulky Amine A Intermed Acyl-Imidazole (Stalled Intermediate) AmineA->Intermed + CDI CDI CDI Activated N-Methyl Imidazolium (Super-Electrophile) Intermed->Activated + MeI (Alkylation) MeI MeI (Activator) Product Hindered Urea Activated->Product + Amine B (Fast Displacement) AmineB Bulky Amine B

Figure 2: Methyl iodide alkylates the N3 position of the imidazole ring, creating a potent leaving group that overcomes steric repulsion.

Protocol (Self-Validating):

  • Formation: Dissolve Amine A (1.0 equiv) in anhydrous MeCN. Add CDI (1.1 equiv). Stir at RT.

    • Validation: Watch for

      
       effervescence. Reaction is complete when bubbling stops.
      
  • Activation: Add Methyl Iodide (MeI) (4.0 equiv). Stir for 2–4 hours at RT.

    • Validation: The solution often turns yellow/orange. TLC should show a baseline spot (ionic species) replacing the intermediate.

  • Coupling: Add Bulky Amine B (1.1 equiv) and TEA (1.1 equiv). Heat to 50°C if necessary.

  • Workup: The byproduct is N-methylimidazole, which is water-soluble. Wash with dilute HCl to remove it.

Ticket #002: Triphosgene Yields Symmetrical Urea Byproducts

Issue: You are trying to make an unsymmetrical urea (


) using Triphosgene, but you isolate mostly symmetrical urea (

). Diagnosis: The reaction rate of the first amine with triphosgene is too fast relative to the addition of the second amine, or mixing is inefficient. Solution: Inverse Addition & Temperature Control.

Protocol:

  • Preparation: Dissolve Triphosgene (0.35 equiv, as it provides 3 eq of phosgene) in DCM at -78°C (dry ice/acetone bath).

  • Inverse Addition: Add Amine A (1.0 equiv) and DIPEA (1.0 equiv) dropwise over 30 minutes.

    • Why: Keeping triphosgene in excess ensures Amine A reacts to form the Isocyanate/Carbamoyl chloride, not the symmetrical urea.

  • Validation: Allow to warm to 0°C. Take an aliquot, quench with MeOH. LCMS should show the methyl carbamate (

    
    ), confirming isocyanate formation.
    
  • Coupling: Add Amine B (1.0 equiv) and DIPEA (2.0 equiv) in one portion. Warm to RT.

Ticket #003: Synthesis of Tetra-Substituted Ureas

Issue: You need to couple two secondary amines (


). Neither CDI nor Isocyanates work because the intermediate lacks a proton to facilitate elimination/collapse.
Diagnosis:  This is the "Tetra-Substituted Wall." Standard nucleophilic acyl substitution mechanisms fail here.
Solution: Pd-Catalyzed Oxidative Carbonylation.  This method uses CO gas and a metal catalyst to "stitch" the amines together.[1]

Protocol (High-Pressure Safety Required):

  • Reagents:

    
     (1 mol%), 
    
    
    
    (10 mol%).
  • Solvent: Dioxane or

    
     (Ionic Liquid - enhances rate for bulky substrates).
    
  • Atmosphere: 20 atm (

    
     mixture, 4:1 ratio).[1][2]
    
  • Temp: 100°C.

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst


(Iodide ligands stabilize the active species better)
Promoter


(Prevents Pd precipitation)
Solvent MeOHDME or Ionic Liquids (Higher boiling point, better solubility)
Pressure 1 atm20-40 atm (Forces CO insertion)

Step-by-Step:

  • Load autoclave with Amine A, Amine B,

    
    , and 
    
    
    
    .
  • Pressurize with CO and Air.[1]

  • Heat to 100°C for 12-24h.

  • Validation: Upon cooling and venting (in a fume hood!), the reaction mixture often turns dark. Filter through celite to remove Pd.

FAQ: Quick Fixes

Q: Can I use microwave irradiation? A: Yes, especially for the CDI method. Microwave heating (100–120°C, 10-20 min) can overcome the activation energy barrier for the attack of the second amine, often rendering the Methyl Iodide activation step unnecessary for moderately hindered substrates.

Q: My urea is unstable. It degrades back to the amine. A: This is common with extremely bulky ureas (e.g., tetra-tert-butyl). The strain energy drives dissociation.

  • Fix: Store at -20°C. Avoid acidic environments during workup, as protonation accelerates dissociation to the isocyanate.

Q: Is there a "Green" alternative to Triphosgene? A: Yes. DPC (Diphenyl Carbonate) can be used, but it requires high heat (150°C+). For hindered substrates, however, DPC is often too unreactive. Stick to CDI with activation if safety is the primary concern.

References
  • Grzyb, J. A., Batey, R. A. (2008). "One-Pot Synthesis of Ureas from Primary and Secondary Amines Using N,N′-Carbonyldiimidazole and Methyl Iodide." Tetrahedron Letters, 49(36), 5279–5282. Link

    • Key Insight: The methylation of the CDI intermedi
  • Gabriele, B., Salerno, G., Mancuso, R., & Costa, M. (2004). "Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines." The Journal of Organic Chemistry, 69(14), 4741–4750. Link[1]

    • Key Insight: Pd-catalyzed routes for tetra-substituted ureas.
  • Hutchby, M., et al. (2009). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition, 48(46), 8721-8724. Link

    • Key Insight: Using steric bulk to drive reversibility (masked isocyan
  • Raut, D. S., & Gabriele, B. (2017). "Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation." Molecules, 22(10), 1682. Link

    • Key Insight: Application of carbonylation in radiochemistry and hindered substr

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea: ESI vs. EI

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the mass spectrometric fragmentation of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea, a compound of interest in pharmaceutical and agrochemical research, under Electrospray Ionization (ESI) and Electron Ionization (EI). Understanding the fragmentation patterns generated by these distinct ionization techniques is crucial for the structural elucidation, impurity profiling, and quantitative analysis of this and structurally related molecules. This guide will delve into the mechanistic details of fragmentation, present illustrative experimental data, and provide standardized protocols to aid researchers in their analytical endeavors.

Introduction to 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea is a substituted phenylurea with a molecular formula of C₁₃H₁₀ClFN₂O and a monoisotopic mass of 264.04657 Da.[1][2] Its structure, featuring two halogenated phenyl rings linked by a urea moiety, presents interesting and distinct fragmentation behaviors depending on the ionization method employed. The choice between a "soft" ionization technique like ESI and a "hard" ionization technique like EI has profound implications for the resulting mass spectrum and the structural information that can be gleaned.[3]

Ionization Technique Comparison: A Tale of Two Energies

The initial choice of ionization source is a critical decision point in mass spectrometric analysis. For a molecule like 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea, both ESI and EI can be employed, but they will yield vastly different and complementary information.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing thermally labile and polar molecules.[3] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4] Subsequent fragmentation is achieved through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled and systematic structural analysis.[5][6] This method is particularly well-suited for liquid chromatography-mass spectrometry (LC-MS) applications.

Electron Ionization (EI): In contrast, EI is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV).[3][7] This high energy input leads to extensive and often complex fragmentation, resulting in a characteristic "fingerprint" mass spectrum.[3] While the molecular ion (M⁺˙) may be observed, it is often of low abundance or absent altogether.[3] EI is the standard ionization method for gas chromatography-mass spectrometry (GC-MS).

The logical workflow for analyzing a small molecule like 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea often involves an initial screening by a soft ionization technique followed by more detailed fragmentation studies.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Dissolve in suitable solvent (e.g., Methanol/Water) B Inject into LC system A->B C Chromatographic Separation B->C D Electrospray Ionization (ESI) C->D E MS1 Scan (Precursor Ion Selection) D->E F Collision-Induced Dissociation (CID) E->F G MS2 Scan (Fragment Ion Detection) F->G H Fragmentation Pattern Analysis G->H I Structural Elucidation H->I

Caption: General experimental workflow for LC-MS/MS analysis.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

Under ESI in positive ion mode, 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea will readily form a protonated molecule [M+H]⁺ at m/z 265.05385.[1] The subsequent CID of this precursor ion is expected to proceed through several predictable pathways, primarily involving the cleavage of the urea bridge.

A general fragmentation pathway for protonated substituted ureas involves the cleavage of the C-N bonds of the urea moiety.[8] This can lead to the formation of isocyanate intermediates and the corresponding anilines.

Proposed ESI-CID Fragmentation Pathway

esi_fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 cluster_path4 Pathway 4 parent [M+H]⁺ m/z 265.05 f1 4-Fluoroaniline [C₆H₆FN]⁺ m/z 111.05 parent->f1 Cleavage of C-N bond n1 Loss of 3-Chlorophenylisocyanate [C₇H₄ClNO] f2 3-Chloroaniline [C₆H₆ClN]⁺ m/z 127.02 parent->f2 Cleavage of C-N bond n2 Loss of 4-Fluorophenylisocyanate [C₇H₄FNO] f3 4-Fluorophenyl isocyanate cation [C₇H₄FNO]⁺ m/z 137.03 parent->f3 Rearrangement & Cleavage f4 3-Chlorophenyl isocyanate cation [C₇H₄ClNO]⁺ m/z 153.00 parent->f4 Rearrangement & Cleavage

Caption: Proposed ESI-CID fragmentation of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea.

Illustrative ESI-MS/MS Data

The following table summarizes the expected m/z values and relative abundances for the key fragment ions. Disclaimer: This data is illustrative and based on established fragmentation principles.

Fragment IonProposed Structurem/z (calculated)Relative Abundance (%)
[M+H]⁺C₁₃H₁₁ClFN₂O⁺265.05100
Fragment 13-Chlorophenyl isocyanate cation153.0085
Fragment 24-Fluorophenyl isocyanate cation137.0360
Fragment 33-Chloroaniline cation127.0245
Fragment 44-Fluoroaniline cation111.0570

Electron Ionization (EI) Fragmentation

Under EI, the high energy imparted to the molecule leads to the formation of a radical cation, M⁺˙, and subsequent extensive fragmentation. The presence of aromatic rings generally results in a prominent molecular ion peak.[9] However, the urea linkage is a likely site for initial cleavage.

Proposed EI Fragmentation Pathway

The EI fragmentation of halogenated aromatic compounds can involve the loss of the halogen atom.[10] For substituted phenylureas, alpha-cleavage and rearrangements are common.[11]

ei_fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 cluster_path4 Pathway 4 parent M⁺˙ m/z 264.05 f1 [M-Cl]⁺ [C₁₃H₁₀FN₂O]⁺ m/z 229.08 parent->f1 Loss of Cl radical f2 3-Chlorophenyl isocyanate [C₇H₄ClNO]⁺˙ m/z 153.00 parent->f2 α-cleavage f3 4-Fluorophenyl isocyanate [C₇H₄FNO]⁺˙ m/z 137.03 parent->f3 α-cleavage f4 3-Chloroaniline radical cation [C₆H₆ClN]⁺˙ m/z 127.02 parent->f4 Rearrangement & Cleavage f2a [C₆H₄Cl]⁺ m/z 111.00 f2->f2a Loss of CO f3a [C₆H₄F]⁺ m/z 95.03 f3->f3a Loss of CO

Caption: Proposed EI fragmentation of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea.

Illustrative EI-MS Data

The following table summarizes the expected m/z values and relative abundances for the key fragment ions under EI. Disclaimer: This data is illustrative and based on established fragmentation principles.

Fragment IonProposed Structurem/z (calculated)Relative Abundance (%)
M⁺˙C₁₃H₁₀ClFN₂O⁺˙264.0540
Fragment 1[M-Cl]⁺229.0815
Fragment 23-Chlorophenyl isocyanate radical cation153.00100 (Base Peak)
Fragment 34-Fluorophenyl isocyanate radical cation137.0375
Fragment 43-Chloroaniline radical cation127.0250
Fragment 5Chlorophenyl cation111.0065
Fragment 6Fluorophenyl cation95.0355

Experimental Protocols

Protocol 1: LC-MS/MS Analysis using ESI
  • Sample Preparation:

    • Prepare a stock solution of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Select precursor ion m/z 265.05 for CID.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation spectrum.

Protocol 2: GC-MS Analysis using EI
  • Sample Preparation:

    • Prepare a stock solution of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea at 1 mg/mL in a volatile solvent such as ethyl acetate.

    • Dilute as necessary for GC-MS analysis.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions (EI Mode):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Conclusion

The mass spectrometric analysis of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea provides a clear example of how the choice of ionization technique dictates the nature and extent of fragmentation. ESI-MS/MS offers a controlled method for structural elucidation, focusing on the cleavage of the weakest bonds from a stable protonated precursor. This is highly advantageous for identifying unknown metabolites or degradation products where the core structure is expected to be preserved in the fragment ions. In contrast, EI-MS provides a high-energy fragmentation pattern that serves as a unique fingerprint for the molecule, which is invaluable for library matching and confirmation of known structures. Researchers and drug development professionals can leverage the complementary nature of these two techniques to gain a comprehensive understanding of the chemical structure and behavior of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea and other related compounds.

References

  • 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea. PubChem. [Link]

  • General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea. PubChem. [Link]

  • Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. ResearchGate. [Link]

  • 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea. PubChem. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

  • Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. ResearchGate. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

  • CHAPTER 2 Fragmentation and Interpret
  • General guidelines for the CID fragment
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST WebBook. [Link]

Sources

Comparative Guide: Purity Assessment of Synthesized 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of diarylureas, specifically 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea , presents unique analytical challenges. While these scaffolds are privileged structures in kinase inhibitors (e.g., Sorafenib analogues) and agrochemicals, their poor aqueous solubility and the formation of isobaric or structurally similar symmetric urea byproducts complicate standard purity assessments.

This guide compares the industry-standard RP-HPLC (Relative Purity) against Quantitative NMR (qNMR) (Absolute Purity). We demonstrate that relying solely on HPLC Area% often leads to overestimation of potency due to response factor disparities. We propose an orthogonal workflow where HPLC confirms chromatographic purity and qNMR establishes the absolute weight-based assay.

Part 1: The Synthetic Context & Impurity Landscape

To assess purity, one must first understand the impurity profile. The synthesis typically involves the coupling of an isocyanate with an aniline.

The Critical Flaw: Isocyanates are moisture-sensitive. In the presence of trace water, 3-chlorophenyl isocyanate hydrolyzes to an unstable carbamic acid, which decarboxylates to form 3-chloroaniline. This amine then reacts with the remaining isocyanate to form the symmetric urea (1,3-bis(3-chlorophenyl)urea).

This symmetric impurity is highly lipophilic, often co-elutes with the product, and possesses a different UV extinction coefficient, skewing HPLC results.

Figure 1: Synthesis & Impurity Formation Pathway

UreaSynthesis Reactant1 3-Chlorophenyl Isocyanate Product Target Urea (Asymmetric) Reactant1->Product + Reactant 2 Impurity1 Symmetric Urea (Byproduct) Reactant1->Impurity1 + H2O (Hydrolysis/Decarboxylation) Reactant2 4-Fluoroaniline Reactant2->Product Water Trace H2O Water->Impurity1

Caption: Competitive reaction pathways showing the formation of the target asymmetric urea versus the symmetric urea impurity driven by moisture.

Part 2: Comparative Analysis of Assessment Methods

We evaluated three methodologies for characterizing a crude batch of the target urea.

Table 1: Method Performance Comparison
FeatureMethod A: RP-HPLC (UV) Method B:

H /

F qNMR
Method C: DSC (Thermal)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)Melting Point & Polymorphism
Reference Standard Required for all impurities to be accurate.Not Required for analyte (needs Internal Standard).[1]N/A
Solubility Handling Difficult (Risk of precipitation in mobile phase).Excellent (Dissolves in DMSO-

).
N/A (Solid state).
Specificity High (Separates isomers).High (Structural elucidation).Low (Global purity only).
Main Limitation Response factor bias (UV).Sensitivity (Requires >5mg).Decomposes ureas at high T.
Expert Insight: The "Response Factor" Trap

In HPLC-UV, signal intensity depends on the molar extinction coefficient (


). The fluorine substitution on the target urea alters the 

compared to the chlorinated symmetric impurity.
  • Result: If the impurity has a lower

    
     than the product at 254 nm, HPLC will underestimate  the impurity level, reporting a falsely high purity (e.g., 99.5% vs. true 98.0%).
    
  • Solution: qNMR is proton-counting. One proton equals one unit of signal, regardless of chemical structure. It is the "Truth" method.

Part 3: Experimental Protocols

Protocol A: RP-HPLC for Impurity Profiling

Purpose: To separate closely eluting symmetric ureas and unreacted anilines.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to elute polar anilines).

    • 2-15 min: 30%

      
       90% B (Linear gradient).
      
    • 15-20 min: 90% B (Wash symmetric ureas).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Sample Prep: Dissolve 1 mg in 1 mL DMSO (Do not use pure ACN; ureas will crash out).

Protocol B: H qNMR for Absolute Assay

Purpose: To determine weight % purity (potency) without a reference standard.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Requirement: High purity (>99.9% TraceCERT®) and non-overlapping signals.

  • Solvent: DMSO-

    
     (Essential for solubility and separating urea NH protons).
    
  • Preparation:

    • Weigh exactly ~10 mg of Sample (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

    • Processing: Phase and baseline correction must be manual and precise.

Calculation:



Where 

=Integral area,

=Number of protons,

=Molecular weight,

=Mass.[2][3][4]

Part 4: Data Interpretation & Workflow

The following data illustrates a typical discrepancy found during development.

Table 2: Experimental Data Summary (Batch #042)
Test MethodResultInterpretation
HPLC-UV (254 nm) 99.2% (Area)Looks excellent. Only minor peaks detected.

H qNMR
96.8% (w/w)Discrepancy Alert. The sample contains non-UV active impurities (solvents, inorganic salts) or the HPLC over-responded.

F NMR
Single peak @ -120 ppmConfirms no fluorinated isomers, but does not detect the chlorinated symmetric urea.
DSC Onset: 205°CSharp melt indicates good crystallinity, but slight broadening suggests <99% purity.
Recommended Decision Workflow

To ensure scientific integrity, do not rely on a single data point.[1] Use the following logic flow to release materials for biological testing.

Figure 2: Analytical Decision Tree

DecisionTree Start Synthesized Crude Urea Step1 1. Solubility Check (DMSO vs Water) Start->Step1 Step2 2. HPLC-UV (Qualitative) Check for Symmetric Urea Step1->Step2 Decision1 Purity > 98%? Step2->Decision1 Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No Step3 3. qNMR (Quantitative) Determine Weight % Decision1->Step3 Yes Recrystallize->Step2 Final Release for Bio-Assay (Use qNMR value for dosing) Step3->Final

Caption: Integrated workflow ensuring that HPLC qualifies the impurity profile while qNMR quantifies the active dosage.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. FDA Guidance. Link

  • Bharti, S. K., et al. (2012). Quantitative 1H NMR spectroscopy for the determination of purity of reference standards. Analytical Methods. Link

  • Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer. European Journal of Medicinal Chemistry. Link

  • Gao, M., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines. Molecules. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.